molecular formula C10H10FNO3 B1335835 Ethyl [(3-fluorophenyl)amino](oxo)acetate CAS No. 54739-26-3

Ethyl [(3-fluorophenyl)amino](oxo)acetate

Cat. No.: B1335835
CAS No.: 54739-26-3
M. Wt: 211.19 g/mol
InChI Key: TUVUAGIMMZOPJH-UHFFFAOYSA-N
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Description

Ethyl (3-fluorophenyl)aminoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an oxoacetate moiety, which is further substituted with a 3-fluorophenylamino group

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Ethyl (3-fluorophenyl)aminoacetate may also interact with various biological targets.

Mode of Action

The exact mode of action of Ethyl (3-fluorophenyl)aminoacetate is currently unknown due to the lack of specific studies on this compound. Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl (3-fluorophenyl)aminoacetate may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that Ethyl (3-fluorophenyl)aminoacetate may also have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-fluorophenyl)aminoacetate typically involves the reaction of ethyl oxoacetate with 3-fluoroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of ethyl (3-fluorophenyl)aminoacetate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-fluorophenyl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl (3-fluorophenyl)aminoacetate derivatives with additional oxygen-containing functional groups, while reduction may produce ethyl (3-fluorophenyl)aminoacetate.

Scientific Research Applications

Ethyl (3-fluorophenyl)aminoacetate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of fluorinated aromatic compounds on biological systems.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-fluorophenyl)aminoacetate
  • Ethyl (3-chlorophenyl)aminoacetate
  • Ethyl (3-bromophenyl)aminoacetate

Uniqueness

Ethyl (3-fluorophenyl)aminoacetate is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

ethyl 2-(3-fluoroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVUAGIMMZOPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392245
Record name F0904-0113
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54739-26-3
Record name F0904-0113
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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